![molecular formula C25H29NO2 B1389494 N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline CAS No. 1040690-55-8](/img/structure/B1389494.png)
N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline
描述
N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a phenoxy group and a phenylpropoxy group attached to an aniline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylphenol with 1-bromo-2-chloropropane to form 2-(2-methylphenoxy)propane. This intermediate is then reacted with 3-(3-phenylpropoxy)aniline under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline can undergo various chemical reactions, including:
Oxidation: The phenoxy and phenylpropoxy groups can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学研究应用
N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets. The phenoxy and phenylpropoxy groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- N-[2-(2-Methylphenoxy)ethyl]-3-(3-phenylpropoxy)aniline
- N-[2-(2-Methylphenoxy)propyl]-3-(4-phenylpropoxy)aniline
- N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylbutoxy)aniline
Uniqueness
N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline is unique due to the specific positioning of the phenoxy and phenylpropoxy groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
属性
IUPAC Name |
N-[2-(2-methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-20-10-6-7-16-25(20)28-21(2)19-26-23-14-8-15-24(18-23)27-17-9-13-22-11-4-3-5-12-22/h3-8,10-12,14-16,18,21,26H,9,13,17,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYJLCSSEFATHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CNC2=CC(=CC=C2)OCCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





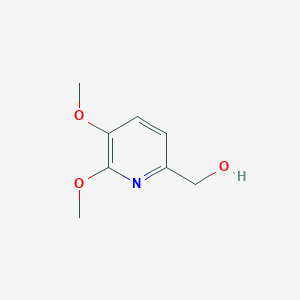

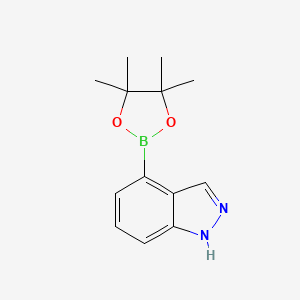

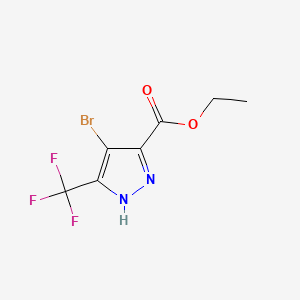
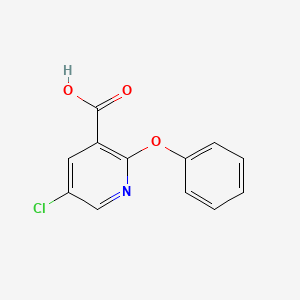


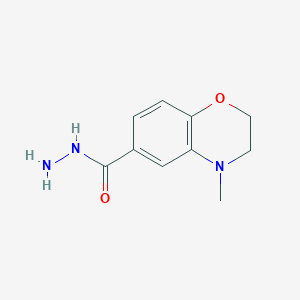

![1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid](/img/structure/B1389434.png)
